molecular formula C12H19N5O2 B2551180 Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate CAS No. 1379522-64-1

Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate

Cat. No.: B2551180
CAS No.: 1379522-64-1
M. Wt: 265.317
InChI Key: NUPQEXQKBNTFLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core with a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a 1,2,4-triazin-3-yl substituent at the 4-position. This scaffold is widely utilized in medicinal chemistry due to its versatility in forming hydrogen bonds and participating in π-π interactions, making it valuable for drug discovery targeting enzymes, kinases, and receptors .

Properties

IUPAC Name

tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-12(2,3)19-11(18)17-8-6-16(7-9-17)10-13-4-5-14-15-10/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPQEXQKBNTFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with triazine precursors. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diphenylphosphide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and phosphine oxides .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazine moiety can bind to nucleophilic sites on enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Ring

a) Bromo-Substituted Triazine Derivative
  • Compound : Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate
  • Synthesis : Achieved via nucleophilic substitution using tert-butyl piperazine-1-carboxylate and brominated triazine precursors under basic conditions .
b) Phenethyl-Substituted Triazine Derivative
  • Compound : Tert-butyl 4-(5-phenethyl-1,2,4-triazin-3-yl)piperazine-1-carboxylate (CAS: 1820944-43-1)
  • Key Differences : A phenethyl group at the 5-position increases lipophilicity (logP ~3.5), enhancing membrane permeability. This substituent may improve binding to hydrophobic pockets in target proteins .
  • Applications : Explored in antimicrobial and anticancer studies due to enhanced cellular uptake .
c) Oxo-Substituted Triazinone Derivative
  • Compound : Tert-butyl 4-(5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)piperazine-1-carboxylate
  • Key Differences: An oxo group converts the triazine to a triazinone, altering electronic properties (pKa ~10.83) and hydrogen-bonding capacity. This modification is critical for interactions with polar residues in enzyme active sites .

Functionalization of the Piperazine Core

a) N1-Carbonyl-Linked Derivatives
  • Compound: Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33)
  • Key Differences: A carbonyl linker between the piperazine and nitrophenoxy group introduces conformational rigidity. This structure is pivotal in kinase inhibitors, as demonstrated in the synthesis of BTK (Bruton’s tyrosine kinase) inhibitors .
  • Synthesis : Achieved via amidation of tert-butyl piperazine-1-carboxylate with activated carboxylic acids using EDCI/HOAt .
b) Sulfonamide-Functionalized Derivatives
  • Compound: Tert-butyl 4-((4-aminophenyl)sulfonyl)piperazine-1-carboxylate
  • Key Differences : A sulfonamide group enhances water solubility and enables interactions with charged residues in proteases. This derivative showed 96% yield in reductive amination steps .

Heterocyclic Replacements for Triazine

a) Imidazo[2,1-b][1,3]thiazole Derivatives
  • Compound: Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate
  • Key Differences: Replacement of triazine with imidazothiazole introduces a bicyclic system with enhanced aromatic stacking. The 2-aminophenyl group may confer selectivity toward serotonin receptors .
b) Pyridine-Based Analogs
  • Compound: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5)
  • Key Differences: A cyano-pyridine moiety increases polarity (logD ~1.2) and serves as a hydrogen-bond acceptor. This analog is used in structure-activity relationship (SAR) studies for kinase inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Weight (g/mol) logP Key Applications Reference
Target Compound 1,2,4-Triazin-3-yl ~294.3 ~1.8 Broad medicinal chemistry
6-Bromo-triazine derivative 6-Bromo-1,2,4-triazin-3-yl ~356.2 ~2.5 Cross-coupling reactions
5-Phenethyl-triazine derivative 5-Phenethyl-1,2,4-triazin-3-yl ~408.5 ~3.5 Antimicrobial agents
Imidazothiazole derivative Imidazo[2,1-b][1,3]thiazole ~428.4 ~2.8 Serotonin receptor ligands

Pharmacological Implications

  • Brominated Triazines : Improved electrophilicity aids in covalent bond formation with cysteine residues in target proteins .
  • Sulfonamide Derivatives : Enhanced solubility and hydrogen-bonding capacity make them suitable for extracellular enzyme inhibition .
  • Phenethyl-Substituted Analogs : Increased lipophilicity correlates with improved blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a tert-butyl group and a 1,2,4-triazine moiety . The molecular formula is C12H19N5O2C_{12}H_{19}N_5O_2 with a molecular weight of approximately 253.31 g/mol.

Synthetic Methods

Common synthetic routes for this compound include:

  • Condensation reactions involving piperazine derivatives and triazine precursors.
  • One-pot synthesis methods which enhance yield and reduce reaction time significantly .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazine moiety can bind to nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to various therapeutic effects such as antimicrobial and anticancer activities.

Pharmacological Properties

Research indicates that this compound exhibits significant activity against several biological targets:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Effects : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through specific signaling pathways.
  • Enzyme Inhibition : It has been reported to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism. This inhibition suggests potential applications in pharmacology related to drug-drug interactions .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates compared to control groups .
  • Antimicrobial Testing : In vitro assays revealed that this compound showed promising results against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent.

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique properties:

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, AnticancerStrong enzyme inhibition
Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylateModerate AntimicrobialEnhanced lipophilicity
Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylateAnticancerDifferent structural motifs

Future Directions

Given the promising biological activities observed in initial studies, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Derivative Development : Synthesizing analogs to enhance potency and selectivity against specific targets.

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